
Thymidine, 3-methyl-3',5'-bis-O-((pentafluorophenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification with pentafluorophenyl groups enhances its chemical properties, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- typically involves the protection of the hydroxyl groups of thymidine followed by the introduction of pentafluorophenylmethyl groups. The reaction conditions often include the use of strong bases and specific solvents to ensure the selective protection and substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the pentafluorophenyl groups.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a less fluorinated compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective reactions that are useful in organic synthesis.
Biology: In biological research, it is used to study DNA interactions and modifications. The pentafluorophenyl groups can act as markers or probes in various assays.
Medicine: In medicine, it has potential applications in drug development, particularly in designing antiviral and anticancer agents. Its modified structure can enhance the efficacy and selectivity of therapeutic compounds.
Industry: In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties due to the presence of pentafluorophenyl groups.
Mécanisme D'action
The mechanism of action of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- involves its incorporation into DNA or interaction with DNA-related enzymes. The pentafluorophenyl groups can enhance binding affinity and specificity, affecting molecular targets and pathways involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
Thymidine: The parent compound without the pentafluorophenyl modifications.
Deoxythymidine: Another nucleoside with a similar structure but lacking the methyl and pentafluorophenyl groups.
5-Methyluridine: A similar nucleoside with a methyl group but different base structure.
Uniqueness: Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is unique due to the presence of pentafluorophenyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
99268-60-7 |
|---|---|
Formule moléculaire |
C25H18F10N2O5 |
Poids moléculaire |
616.4 g/mol |
Nom IUPAC |
3,5-dimethyl-1-[(2R,4S,5R)-4-[(2,3,4,5,6-pentafluorophenyl)methoxy]-5-[(2,3,4,5,6-pentafluorophenyl)methoxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18F10N2O5/c1-8-4-37(25(39)36(2)24(8)38)13-3-11(41-6-10-16(28)20(32)23(35)21(33)17(10)29)12(42-13)7-40-5-9-14(26)18(30)22(34)19(31)15(9)27/h4,11-13H,3,5-7H2,1-2H3/t11-,12+,13+/m0/s1 |
Clé InChI |
OHQKVJKVUQANAC-YNEHKIRRSA-N |
SMILES isomérique |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
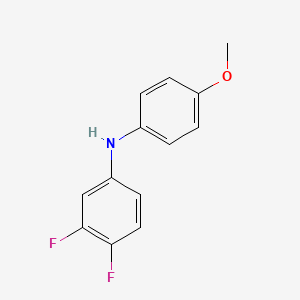
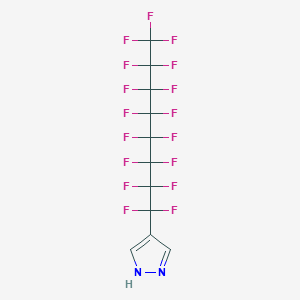
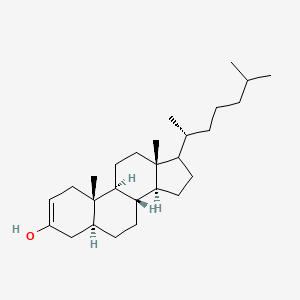
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
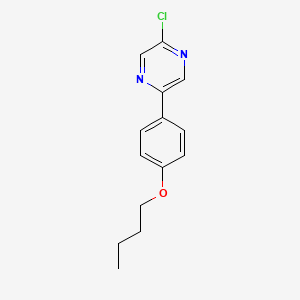
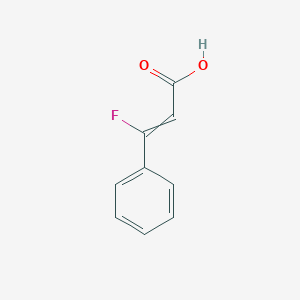
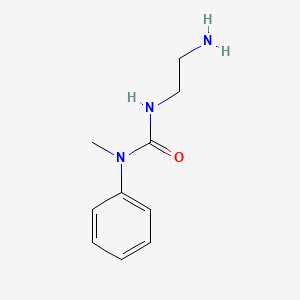
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
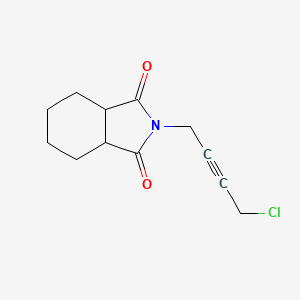
![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
